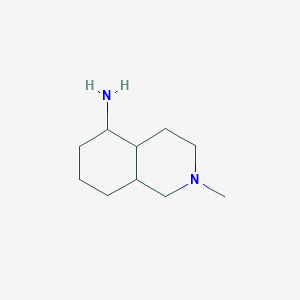
2-Methyl-decahydroisoquinolin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-decahydroisoquinolin-5-amine is a nitrogen-containing heterocyclic compound. It is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a decahydroisoquinoline core with a methyl group at the 2-position and an amine group at the 5-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-decahydroisoquinolin-5-amine typically involves the hydrogenation of isoquinoline derivatives. One common method is the catalytic hydrogenation of 2-methyl-5-nitroisoquinoline using a palladium or platinum catalyst under high pressure and temperature conditions. The nitro group is reduced to an amine, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow hydrogenation processes. These methods utilize fixed-bed reactors with palladium or platinum catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure complete reduction of the nitro group and minimize by-product formation.
化学反应分析
Types of Reactions
2-Methyl-decahydroisoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides or other substituted derivatives.
科学研究应用
2-Methyl-decahydroisoquinolin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-Methyl-decahydroisoquinolin-5-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Methylisoquinoline: Lacks the decahydro structure and has different chemical properties.
Decahydroisoquinoline: Lacks the methyl and amine groups, resulting in different reactivity and applications.
5-Aminoisoquinoline: Lacks the decahydro structure and has different biological activities.
Uniqueness
2-Methyl-decahydroisoquinolin-5-amine is unique due to its specific substitution pattern and the presence of both a methyl group and an amine group on the decahydroisoquinoline core. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C10H20N2 |
|---|---|
分子量 |
168.28 g/mol |
IUPAC 名称 |
2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-amine |
InChI |
InChI=1S/C10H20N2/c1-12-6-5-9-8(7-12)3-2-4-10(9)11/h8-10H,2-7,11H2,1H3 |
InChI 键 |
ZLNQAUZIIMMMAO-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2C(C1)CCCC2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13222735.png)
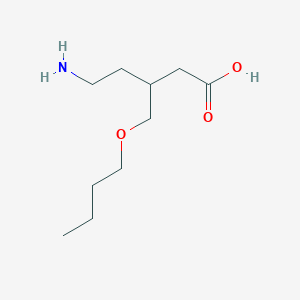
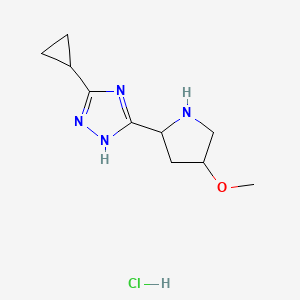
![2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid](/img/structure/B13222743.png)
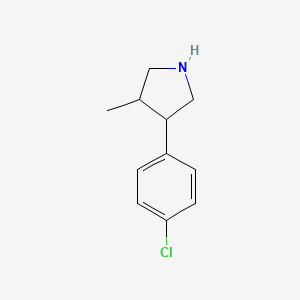
![1-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13222751.png)
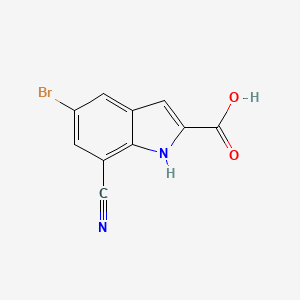
![1-(4-Formylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13222763.png)
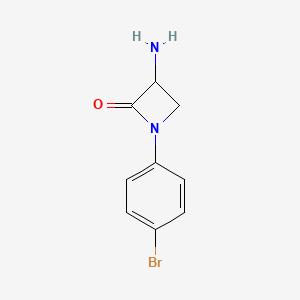

![2-[(Dimethylamino)methyl]-2-ethylbutanal](/img/structure/B13222776.png)
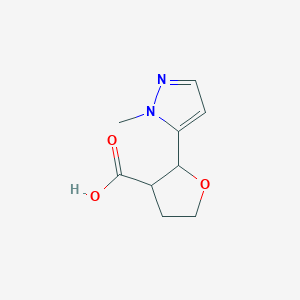
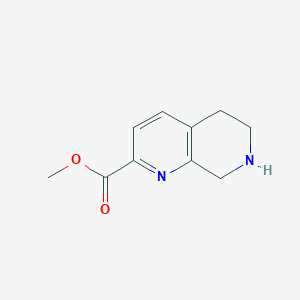
![3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13222796.png)
